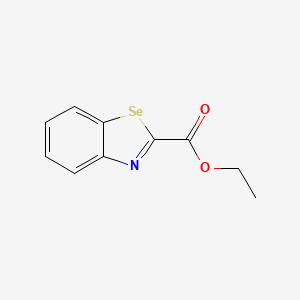
Ethyl 1,3-benzoselenazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,3-benzoselenazole-2-carboxylate is an organoselenium compound characterized by a benzene ring fused with a selenazole ring and an ethyl ester group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,3-benzoselenazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzeneselenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1,3-benzoselenazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Corresponding amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,3-benzoselenazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which Ethyl 1,3-benzoselenazole-2-carboxylate exerts its effects is primarily through the interaction of the selenium atom with biological molecules. Selenium can mimic sulfur in biological systems, allowing the compound to interfere with thiol-containing enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or the induction of oxidative stress, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1,3-benzothiazole-2-carboxylate: Contains sulfur instead of selenium.
Ethyl 1,3-benzoxazole-2-carboxylate: Contains oxygen instead of selenium.
Ethyl 1,3-benzimidazole-2-carboxylate: Contains nitrogen instead of selenium.
Uniqueness
Ethyl 1,3-benzoselenazole-2-carboxylate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and application in various fields.
Eigenschaften
CAS-Nummer |
89723-11-5 |
|---|---|
Molekularformel |
C10H9NO2Se |
Molekulargewicht |
254.15 g/mol |
IUPAC-Name |
ethyl 1,3-benzoselenazole-2-carboxylate |
InChI |
InChI=1S/C10H9NO2Se/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3 |
InChI-Schlüssel |
FMIBZHHQVMHFCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=CC=CC=C2[Se]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



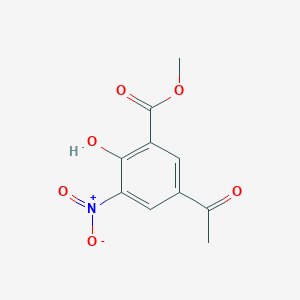
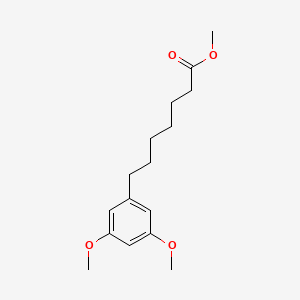


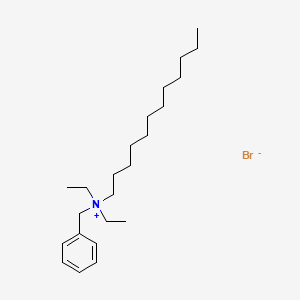


![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
![1,4-Dioxaspiro[4.7]dodecan-6-one](/img/structure/B14390176.png)
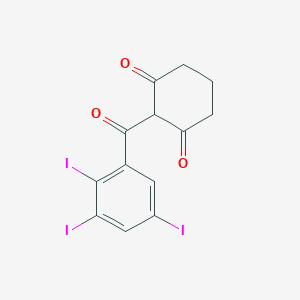
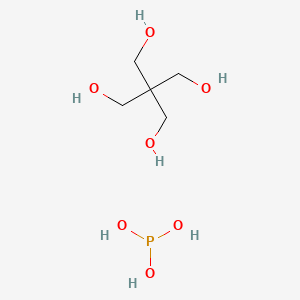
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)

